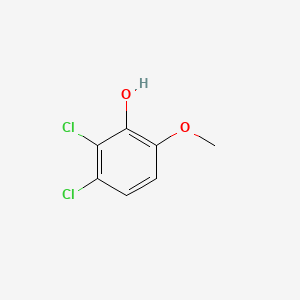

Phenol, 2,3-dichloro-6-methoxy-

Overview

Description

Phenol, 2,3-dichloro-6-methoxy- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,3-dichloro-6-methoxy- can be synthesized through a multi-step process starting from phenolThe reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methoxylation can be achieved using methanol in the presence of a base .

Industrial Production Methods

Industrial production of Phenol, 2,3-dichloro-6-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination step is carefully monitored to avoid over-chlorination, and the methoxylation step is optimized for high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3-dichloro-6-methoxy- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound to less chlorinated or dechlorinated derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The chlorine atoms in Phenol, 2,3-dichloro-6-methoxy- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Quinones or chlorinated quinones.

Reduction: Dechlorinated phenols or methoxyphenols.

Substitution: Phenols with different substituents replacing the chlorine atoms.

Scientific Research Applications

Phenol, 2,3-dichloro-6-methoxy- has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions of chlorinated phenols with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating infections or other medical conditions.

Industry: Phenol, 2,3-dichloro-6-methoxy- is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Phenol, 2,3-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group influence its reactivity and binding affinity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Phenol, 2,3-dichloro-6-methoxy- can be compared with other similar compounds such as:

Phenol, 2,6-dichloro-: Similar in structure but lacks the methoxy group. It has different reactivity and applications.

Phenol, 2-methoxy-: Lacks the chlorine atoms, resulting in different chemical properties and uses.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with high oxidation potential, used in different chemical reactions and applications .

Phenol, 2,3-dichloro-6-methoxy- is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Phenol, 2,3-dichloro-6-methoxy- (chemical formula: C7H6Cl2O2), is a chlorinated phenolic compound recognized for its diverse biological activities. This article delves into the compound's biological effects, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Phenol, 2,3-dichloro-6-methoxy- is characterized by:

- Molecular Formula : C7H6Cl2O2

- Boiling Point : Approximately 356.6°C

- Density : 1.57 g/cm³

These properties facilitate its application in various fields, including pharmaceuticals and agricultural chemistry.

Antimicrobial Properties

Research has demonstrated that Phenol, 2,3-dichloro-6-methoxy- exhibits significant antimicrobial activity. The compound has been studied for its effectiveness against a variety of pathogens, including bacteria and fungi.

-

Mechanism of Action :

- The antimicrobial effects are believed to arise from the compound's ability to disrupt cellular processes and inhibit enzyme activities within microbial cells. This disruption can lead to cell death or inhibition of growth.

-

Case Studies :

- A study indicated that this compound effectively inhibited the growth of several bacterial strains, showcasing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, Phenol, 2,3-dichloro-6-methoxy- has shown antifungal activity. Its efficacy against various fungal pathogens makes it a candidate for further research in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the biological activity of Phenol, 2,3-dichloro-6-methoxy-, it is useful to compare it with other chlorinated phenolic compounds. Below is a summary table highlighting some key differences:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| Phenol, 2,3-dichloro-6-methoxy- | Significant | Moderate | Disrupts cellular processes |

| 2,4-Dichlorophenol | Moderate | Low | Inhibits enzyme activity |

| Pentachlorophenol | High | High | Disrupts cell membranes |

Research Findings

Recent studies have focused on the interactions of Phenol, 2,3-dichloro-6-methoxy- with specific enzymes and cellular pathways. These investigations aim to elucidate the full biological profile of the compound:

-

Enzyme Inhibition :

- The compound has been shown to inhibit certain enzymes critical for microbial survival. This inhibition can lead to a decrease in pathogenicity and growth rates.

-

Potential Therapeutic Applications :

- Ongoing research is exploring the potential use of Phenol, 2,3-dichloro-6-methoxy- as an antimicrobial agent in clinical settings. Its ability to target multiple pathways within microbial cells suggests it could be effective in treating resistant strains of bacteria and fungi.

Properties

IUPAC Name |

2,3-dichloro-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJJNGSXKRZHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227895 | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77102-95-5 | |

| Record name | 2,3-Dichloro-6-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.